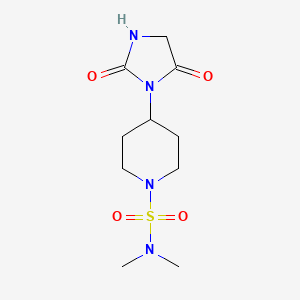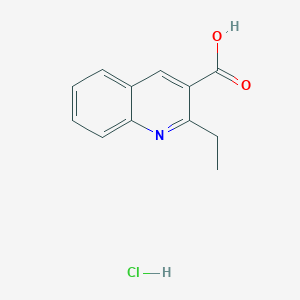
2-Ethyl-3-quinolinecarboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-quinolinecarboxylic acid hydrochloride is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Applications De Recherche Scientifique
2-Ethyl-3-quinolinecarboxylic acid hydrochloride has numerous applications in scientific research:
Mécanisme D'action
Target of Action
Quinoline derivatives have been known to interact with various biological targets, including g protein-coupled receptors .
Mode of Action
For instance, some quinoline derivatives have been reported to act as agonists, activating G protein-coupled receptors .
Biochemical Pathways
Quinoline derivatives have been implicated in various biochemical pathways, including those involving transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
Quinoline derivatives have been known to exhibit various biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Action Environment
The stability and efficacy of quinoline derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3-quinolinecarboxylic acid hydrochloride typically involves the reaction of quinoline derivatives with ethyl groups under specific conditions. One common method involves the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form quinoline derivatives . Another method includes the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors and green chemistry principles to minimize environmental impact. Transition metal-catalyzed reactions and ionic liquid-mediated reactions are also utilized to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-3-quinolinecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound with a similar structure but without the ethyl and carboxylic acid groups.
2-Hydroxyquinoline: A derivative with a hydroxyl group at the 2-position, known for its chelating properties.
4-Hydroxyquinoline: Another derivative with a hydroxyl group at the 4-position, used in medicinal chemistry.
Uniqueness: 2-Ethyl-3-quinolinecarboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and carboxylic acid moiety enhances its solubility and reactivity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-ethylquinoline-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c1-2-10-9(12(14)15)7-8-5-3-4-6-11(8)13-10;/h3-7H,2H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOROPDPYYRUCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C=C1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
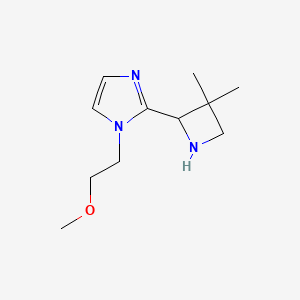
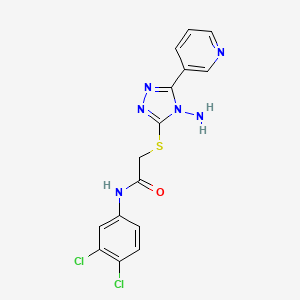
![6-chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2500745.png)

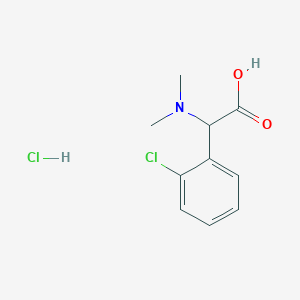
![Tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2500750.png)
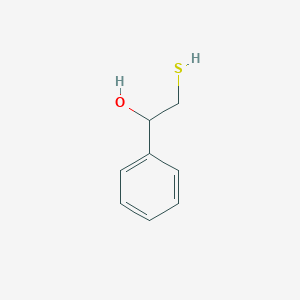
![N-(4-chloro-3-fluorophenyl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2500755.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2500756.png)
![5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2500757.png)
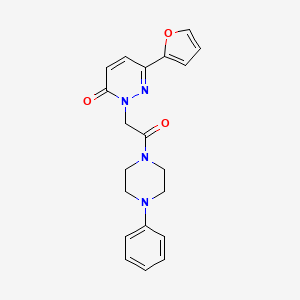

![1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2500761.png)
